2-(3-Bromopropyl)furan

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

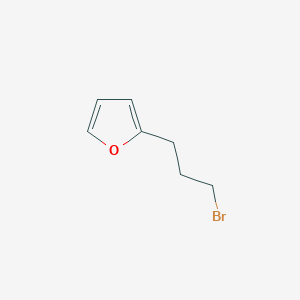

2-(3-Bromopropyl)furan is a chemical compound with the molecular formula C7H9BrO . It’s a member of the furan family, which are aromatic heterocycles containing a five-membered ring with four carbon atoms and one oxygen atom .

Synthesis Analysis

The synthesis of furan compounds, including 2-(3-Bromopropyl)furan, has been a subject of interest in organic chemistry . One common method is the Paal-Knorr Furan Synthesis, which involves the dehydration of a 1,4-dicarbonyl compound . Another method involves the synthesis of 2-(3-bromopropyl)Furan from Furan and 1,3-Dibromopropane .Molecular Structure Analysis

The molecular structure of 2-(3-Bromopropyl)furan consists of a furan ring attached to a bromopropyl group . The average mass of the molecule is 189.050 Da, and the monoisotopic mass is 187.983673 Da .Chemical Reactions Analysis

Furan compounds, including 2-(3-Bromopropyl)furan, are known for their reactivity. They can undergo various chemical reactions, including Diels–Alder reactions . In these reactions, furan acts as a diene and reacts with a dienophile to form a cyclic compound .Scientific Research Applications

Epoxy Resin Synthesis

Furan derivatives, including “2-(3-Bromopropyl)furan”, can be used in the synthesis of epoxy resins . These resins have a wide range of industrial applications due to their high volume production . The preparation of diamines and diepoxy monomers for the synthesis of epoxy resins mainly involves 2-furfural, 5-(hydroxymethyl)furfural (5-HMF), and 2,5-furandicarboxylic acid (FDCA) .

Antibacterial Activity

Furan derivatives have shown significant antibacterial activity . The inclusion of the furan nucleus is an essential synthetic technique in the search for new drugs . Furan-containing compounds exhibit a wide range of advantageous biological and pharmacological characteristics, and as a result, they have been employed as medicines in a number of distinct disease areas .

Antimicrobial Drugs

Furan derivatives, including “2-(3-Bromopropyl)furan”, can be used in the development of antimicrobial drugs . There is an urgent need to find new antimicrobial compounds to treat multi-resistant illnesses with distinct mechanisms of action .

Green and Environmentally Friendly Material

Furan is processed from furfural, which is an organic compound obtained from biomass feedstock . Thus, furan is a green and environmentally friendly material . It can be used to produce pharmaceuticals, resin, agrochemicals, and lacquers .

Synthesis of Novel Furan Derivatives

“2-(3-Bromopropyl)furan” can be used in the synthesis of novel furan derivatives . For example, the radical bromination of the methyl group of 36 with NBS/AIBN in CCl4 under reflux gave a brominated intermediate, which was converted into the corresponding phosphonate 37 with triethyl phosphite at 130°C .

Suzuki–Miyaura Cross-Coupling Reaction

“2-(3-Bromopropyl)furan” can be used in the Suzuki–Miyaura cross-coupling reaction . This reaction is used to synthesize three furan derivatives using 2-bromo-5-nitro furan (112) with 2-hydroxy phenyl boronic acid (113a), 3-hydroxy-phenyl boronic acid (113b) and 4-hydroxy phenyl boronic acid (113c) under microwave irradiation in the presence of Pd(PPh3)4/K2CO3 .

Future Directions

The future directions for the study and application of 2-(3-Bromopropyl)furan could involve further exploration of its synthesis methods, reactivity, and potential applications. Furan compounds are important building blocks in organic chemistry and have potential applications in the synthesis of new fuels and polymer precursors .

Mechanism of Action

Target of Action

Furan derivatives have been known to exhibit a wide range of advantageous biological and pharmacological characteristics . They have been employed as medicines in a number of distinct disease areas .

Mode of Action

The mode of action of 2-(3-Bromopropyl)furan involves its interaction with its targets, resulting in changes at the molecular level. The compound is likely to undergo Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This process involves the oxidative addition of electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

Furan-containing compounds have been explored for their potential in bioconversion processes . These processes propose lower cost and low environmental impact methods for the production of valuable chemicals .

Result of Action

Furan derivatives have been known to exhibit a wide range of therapeutic advantages, such as anti-ulcer, diuretic, muscle relaxant, anti-protozoal, antibacterial or antifungal or antiviral, anti-inflammatory, analgesic, antidepressant, anti-anxiolytic, anti-parkinsonian, anti-glaucoma, antihypertensive, anti-aging and anticancer .

properties

IUPAC Name |

2-(3-bromopropyl)furan |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9BrO/c8-5-1-3-7-4-2-6-9-7/h2,4,6H,1,3,5H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIGJOLNIKPMEEH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)CCCBr |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9BrO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.05 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-Bromopropyl)furan | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![tert-butylN-[(3R,6S)-6-{[(tert-butyldiphenylsilyl)oxy]methyl}-3,6-dihydro-2H-pyran-3-yl]carbamate](/img/structure/B2797185.png)

![3-benzyl-2-isopropyl-3H-thiochromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2797191.png)

![2-((2-isopropyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(o-tolyl)acetamide](/img/structure/B2797193.png)

![1-(4-methylphenyl)-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one](/img/structure/B2797195.png)

![N-cycloheptyl-2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2797196.png)

![2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)acetamide](/img/structure/B2797204.png)

![N-[4-(acetylamino)phenyl]-4-(3-oxo-4-propyl-3,4-dihydroquinoxalin-2-yl)benzamide](/img/structure/B2797205.png)